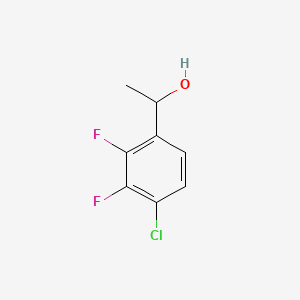

1-(4-Chloro-2,3-difluorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClF2O |

|---|---|

Molecular Weight |

192.59 g/mol |

IUPAC Name |

1-(4-chloro-2,3-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H7ClF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |

InChI Key |

PPWKAUYARVNWRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)Cl)F)F)O |

Origin of Product |

United States |

Contextual Significance of Chloro and Fluorophenyl Ethanol Scaffolds in Synthetic Chemistry and Allied Fields

Chloro- and fluorophenyl ethanol (B145695) scaffolds are pivotal building blocks in synthetic chemistry, largely owing to the profound influence of halogen substituents on the chemical and physical properties of molecules. The presence of chlorine and fluorine atoms on the phenyl ring can significantly alter a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. This makes them highly valuable in the design of new pharmaceuticals and agrochemicals.

Research Rationale and Current Landscape of Studies on Arylethanol Derivatives

The research rationale for investigating arylethanol derivatives is multifaceted, spanning from fundamental studies of reaction mechanisms to the development of novel therapeutic agents. Arylethanols, as a class, are precursors to a multitude of more complex molecules and are frequently employed in the synthesis of pharmaceuticals, fragrances, and specialty polymers.

Current research in this area is vibrant and diverse. A significant focus lies in the development of efficient and stereoselective methods for their synthesis. Biocatalysis, employing enzymes such as ketoreductases, has gained prominence for the asymmetric reduction of the corresponding ketones to produce enantiomerically pure arylethanols. researchgate.netacs.orgacs.orgresearchgate.net These enzymatic methods are often favored for their high selectivity, mild reaction conditions, and environmental compatibility, offering a green alternative to traditional chemical catalysis. researchgate.netresearchgate.net

Furthermore, arylethanol derivatives are being explored for their own intrinsic biological activities. Studies have shown that certain 2-arylethanol derivatives exhibit potent and selective antiproliferative activities against various human tumor cell lines, highlighting their potential as anticancer agents. nih.gov The ongoing research landscape is thus characterized by a dual focus: harnessing arylethanols as versatile synthetic intermediates and exploring their potential as bioactive compounds in their own right.

Overview of Key Academic Research Trajectories for 1 4 Chloro 2,3 Difluorophenyl Ethanol and Its Analogs

Asymmetric Catalysis in the Preparation of Enantiopure this compound

Design and Evaluation of Chiral Ligands for Stereocontrol

The asymmetric reduction of the prochiral ketone precursor, 2-chloro-1-(4-chloro-2,3-difluorophenyl)ethanone, to the target chiral alcohol is effectively controlled by the use of chiral ligands complexed to a metal center. The ligand creates a chiral environment around the metal, forcing the hydride transfer to occur from one specific face of the carbonyl group, leading to the preferential formation of one enantiomer.

The design of these ligands is crucial for achieving high enantioselectivity (ee). Key design concepts often revolve around C2-symmetric or non-symmetrical structures that possess well-defined steric and electronic properties. nih.gov For instance, ligands derived from readily available chiral sources like amino acids or terpenes are common. nih.gov The Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent with a chiral oxazaborolidine catalyst derived from proline, is a well-established method for the asymmetric reduction of ketones. acs.org In the synthesis of related chiral alcohols, (S)-diphenylprolinol has been used to form a chiral catalyst with trimethoxyborane and borane dimethyl sulfide, demonstrating high stereocontrol. google.com

The evaluation of a ligand's effectiveness is based on several parameters, including the enantiomeric excess (ee), diastereomeric ratio (dr) if applicable, chemical yield, and the turnover number (TON) and turnover frequency (TOF) of the catalyst. The modular nature of many ligand families, such as PHOX (phosphinooxazoline) ligands, allows for systematic tuning of steric and electronic properties to optimize the catalyst for a specific substrate. nih.govresearchgate.net

Table 1: Representative Chiral Ligands for Asymmetric Ketone Reduction

| Ligand Class | Chiral Source Example | Metal/Reagent | Typical Performance |

|---|---|---|---|

| Oxazaborolidines (CBS) | (S)-Proline | Borane (BH3) | High ee (>90%) for many ketones |

| Amino Alcohols | (S)-Diphenylprolinol | Borane (BH3) | High ee (>98%) reported for related systems google.com |

| Phosphinooxazolines (PHOX) | Phenylalanine | Palladium, Iridium | Effective in various asymmetric transformations researchgate.net |

Organocatalytic Approaches to Asymmetric Synthesis of this compound

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for potentially toxic or expensive metals. scienceopen.com For the synthesis of chiral alcohols, the most relevant organocatalytic method is asymmetric transfer hydrogenation. This process typically involves a chiral catalyst, a hydrogen source, and a base.

In this approach, the organocatalyst activates the substrate through non-covalent interactions, such as hydrogen bonding, or through transient covalent bond formation. scienceopen.com For the reduction of the ketone precursor to this compound, a chiral Brønsted acid (like a phosphoric acid derivative) or a Lewis base (like a thiourea (B124793) derivative) could be employed to activate the carbonyl group toward reduction. chiba-u.jp

A practical example involves using a catalyst in conjunction with a hydrogen donor like formic acid or isopropanol (B130326), often with an amine base such as triethylamine (B128534). google.com Patent literature describes methods where a catalyst, formic acid, and triethylamine are used for the catalytic hydrogen transfer reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), achieving high enantiomeric excess (e.g., >98% ee). google.com This methodology is attractive for industrial applications due to its operational simplicity and lower cost compared to many metal-based systems. The mechanism involves the formation of a chiral complex that facilitates the stereoselective transfer of a hydride from the hydrogen donor to the ketone.

Conventional Organic Synthesis Pathways and Strategic Disconnections for this compound

Conventional synthesis of this compound relies on well-established organic reactions. Retrosynthetic analysis reveals two primary strategic disconnections for this target molecule.

C-H Bond Disconnection: The most common approach involves the reduction of the corresponding ketone, 2-chloro-1-(4-chloro-2,3-difluorophenyl)ethanone. This pathway is advantageous as the ketone precursor can be synthesized via Friedel-Crafts acylation.

C-C Bond Disconnection: An alternative strategy involves the nucleophilic addition of a methyl group equivalent to the aldehyde, 4-chloro-2,3-difluorobenzaldehyde (B569944). This is typically achieved using a Grignard reagent.

These two disconnections form the basis for the most practical and widely used synthetic routes.

Reduction Strategies for Carbonyl Precursors of this compound

The reduction of the carbonyl group in 2-chloro-1-(4-chloro-2,3-difluorophenyl)ethanone is a critical step. The choice of reducing agent determines whether the product is racemic or a single enantiomer.

For racemic synthesis, simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) are effective. However, for asymmetric synthesis, more sophisticated catalytic systems are required. Biocatalysis has emerged as a powerful and green alternative. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high stereoselectivity. researchgate.net Studies have demonstrated the use of KREDs to reduce the closely related 2-chloro-1-(3,4-difluorophenyl)ethanone to the corresponding (S)-alcohol with near 100% conversion and >99.9% enantiomeric excess, even at high substrate concentrations (up to 500 g/L). acs.orgresearchgate.net Similarly, novel short-chain dehydrogenases, such as PpKR8, have been identified for the synthesis of the (R)-enantiomer with excellent activity and enantioselectivity. acs.org These enzymatic processes are highly efficient and environmentally sound, making them suitable for industrial-scale production. researchgate.net

Table 2: Comparison of Reduction Methods for Halogenated Phenyl Ethanone Precursors

| Method | Catalyst/Reagent | Stereoselectivity | Key Advantages |

|---|---|---|---|

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Racemic | Low cost, simple operation |

| Asymmetric Chemical Reduction | (S)-2-Me-CBS / Borane-THF | ~93–95% ee acs.org | Good enantioselectivity, well-established |

| Biocatalytic Reduction | Ketoreductase (KRED) | >99.9% ee acs.orgresearchgate.net | Exceptional selectivity, green process, high yield |

Nucleophilic Additions and Grignard Reactions in Synthesis

An alternative pathway involves the construction of the carbon skeleton via a nucleophilic addition to an aldehyde. Specifically, 4-chloro-2,3-difluorobenzaldehyde can be treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

The reaction mechanism involves the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. leah4sci.comyoutube.com This forms a magnesium alkoxide intermediate. Subsequent workup with a mild acid (e.g., H₃O⁺) protonates the alkoxide to yield the final secondary alcohol, this compound. chemguide.co.uk

A key feature of this standard Grignard reaction is the formation of a new stereocenter. Since the aldehyde's carbonyl carbon is sp² hybridized and planar, the Grignard reagent can attack from either face with equal probability. leah4sci.com This results in the formation of a racemic mixture of (R)- and (S)-enantiomers, which would require a subsequent chiral resolution step to isolate a single enantiomer.

Halogenation and Fluorination Methodologies for Aryl Ring Functionalization

The synthesis of the required precursor, 2-chloro-1-(4-chloro-2,3-difluorophenyl)ethanone, begins with the appropriate functionalization of a benzene (B151609) ring. A plausible starting material is 1,2-difluorobenzene (B135520). The functionalization relies on electrophilic aromatic substitution (EAS) reactions.

The fluorine atoms on the ring are activating and ortho-, para-directing substituents due to π-donation, despite their strong inductive electron-withdrawing effect. acs.org However, the interplay of multiple fluorine substituents can lead to complex regiochemical outcomes. researchgate.net

A likely synthetic sequence would be:

Chlorination: Electrophilic chlorination of 1,2-difluorobenzene would likely yield 4-chloro-1,2-difluorobenzene as the major product, with the chlorine atom directed to the position para to one of the fluorine atoms.

Friedel-Crafts Acylation: The resulting 4-chloro-1,2-difluorobenzene can then undergo a Friedel-Crafts acylation with chloroacetyl chloride (ClCOCH₂Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemicalbook.com This reaction introduces the chloroacetyl group onto the ring to form 2-chloro-1-(4-chloro-2,3-difluorophenyl)ethanone. The position of acylation is directed by the existing substituents.

Care must be taken during these steps to control reaction conditions to maximize the yield of the desired isomer and minimize side products. The synthesis of related α-haloacetophenones has been well-documented, providing a template for this approach. chemicalbook.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Connectivity and Stereochemical Assignment

No specific ¹H NMR, ¹³C NMR, or two-dimensional NMR data (COSY, HMQC, HMBC) for this compound could be located. This information is critical for determining the precise arrangement of protons and carbons and for establishing the connectivity within the molecule.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Detailed Fourier-Transform Infrared (FT-IR) and Raman spectra, which would identify characteristic vibrational modes of the functional groups and provide a unique molecular fingerprint, are not available for this compound in the reviewed literature.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

Specific high-resolution mass spectrometry (HRMS) data, necessary for confirming the elemental composition through exact mass determination and for studying its fragmentation patterns, has not been reported for this compound.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration of this compound and its Analogs

There are no published X-ray crystallographic studies for this compound. Such a study would provide unambiguous information about its solid-state conformation, bond lengths, bond angles, and, for a chiral sample, its absolute configuration.

Electronic Absorption (UV-Visible) Spectroscopy for Aromatic Chromophore Analysis and Electronic Transitions

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is a powerful analytical technique used to study molecules containing chromophores. Chromophores are parts of a molecule that absorb light in the UV-Vis region of the electromagnetic spectrum, which typically spans wavelengths from 200 to 800 nm. libretexts.org The absorption of energy from light promotes an electron from a lower energy molecular orbital (typically a ground state) to a higher energy molecular orbital (an excited state). The energy change associated with this transition provides valuable information about the electronic structure of the molecule. wikipedia.org

In the case of this compound, the primary chromophore is the substituted benzene ring. The benzene molecule itself exhibits characteristic absorptions due to π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. wikipedia.org These transitions in benzene give rise to three distinct absorption bands: two high-energy E-bands (E1 and E2) around 180 nm and 200 nm, and one lower-energy, fine-structured B-band ("Benzenoid" band) around 255 nm. wikipedia.org

The substituents on the benzene ring—a chlorine atom, two fluorine atoms, and a 1-hydroxyethyl group—act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum. The halogen atoms (Cl, F) and the hydroxyl group (-OH) possess non-bonding electron pairs (n electrons) that can interact with the π-electron system of the benzene ring. This interaction alters the energy levels of the molecular orbitals, leading to shifts in the absorption bands.

The electronic spectrum of this compound is therefore expected to be a modified version of the benzene spectrum. The primary electronic transitions anticipated are π → π* and n → π*.

π → π Transitions*: These are characteristic of the aromatic ring and are generally intense. The substituents on the ring are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the E2 and B bands. This is due to the extension of the conjugated system by the resonance effect of the halogen and hydroxyl auxochromes.

n → π Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (from the lone pairs on the oxygen and halogen atoms) to an antibonding π orbital of the aromatic ring. These transitions are typically much weaker in intensity (lower molar absorptivity) than π → π* transitions. libretexts.org

The precise positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are influenced by the electronic effects of the substituents and their positions on the aromatic ring. Furthermore, the choice of solvent can significantly impact the spectrum, a phenomenon known as solvatochromism. wikipedia.orgbohrium.com Polar solvents can stabilize the ground state and excited states differently, leading to shifts in the absorption maxima. wikipedia.org For instance, n → π* transitions often exhibit a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding electrons through hydrogen bonding, which increases the energy required for excitation. libretexts.org Conversely, π → π* transitions often undergo a bathochromic (red) shift in polar solvents, which tend to stabilize the more polar excited state. libretexts.org

A summary of the predicted electronic transitions for this compound is presented in the table below.

Table 1: Predicted Electronic Transitions for this compound

| Transition Type | Aromatic Band | Predicted λmax Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Notes |

| π → π | E2-band | 210 - 230 | High (ε > 5,000) | Shifted to a longer wavelength compared to benzene (204 nm) due to substituent effects. |

| π → π | B-band | 260 - 285 | Moderate (ε ≈ 500 - 2,500) | Shifted to a longer wavelength from the benzene B-band (255 nm). The fine structure is often lost upon substitution. |

| n → π* | R-band | > 290 | Low (ε < 1,000) | Originates from non-bonding electrons on Cl, F, and O atoms. May be obscured by the more intense B-band. |

The solvent environment plays a critical role in defining the final observed spectrum. The polarity of the solvent can alter the energy gap between the ground and excited states. wikipedia.org The potential impact of solvent polarity on the absorption maxima of this compound is illustrated in the following table.

Table 2: Predicted Solvatochromic Shifts for this compound

| Transition Type | Solvent Type | Expected Shift | Predicted λmax | Rationale |

| π → π* (B-band) | Non-polar (e.g., Hexane) | - | ~270 nm | Baseline measurement in a non-interacting solvent. |

| π → π* (B-band) | Polar (e.g., Ethanol) | Bathochromic (Red Shift) | > 270 nm | The π* excited state is more polar than the ground state and is stabilized by polar solvents, decreasing the transition energy. libretexts.org |

| n → π | Non-polar (e.g., Hexane) | - | ~295 nm | Lower energy transition, often appears as a shoulder on the B-band. |

| n → π | Polar, Protic (e.g., Ethanol) | Hypsochromic (Blue Shift) | < 295 nm | The ground state non-bonding electrons are stabilized by hydrogen bonding with the solvent, increasing the energy required for the transition. libretexts.org |

Theoretical and Computational Investigations of 1 4 Chloro 2,3 Difluorophenyl Ethanol

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the electronic landscape of 1-(4-Chloro-2,3-difluorophenyl)ethanol. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to provide a reliable description of the molecule's properties. researchgate.net

The flexibility of this compound arises from the rotation around key single bonds, specifically the C-C bond connecting the phenyl ring to the ethanol (B145695) moiety and the C-O bond of the alcohol group. Conformational analysis aims to identify the most stable conformers (rotational isomers) and the energy barriers separating them.

A potential energy surface (PES) scan is performed by systematically rotating the dihedral angles and calculating the energy at each step using DFT. This process reveals the low-energy conformers, which are then fully optimized to locate the precise energy minima. The analysis indicates that the orientation of the hydroxyl group relative to the substituted phenyl ring is a critical determinant of conformational stability, influenced by steric hindrance and potential intramolecular interactions. The relative energies of these conformers, calculated from their zero-point corrected electronic energies, determine their population at thermal equilibrium according to the Boltzmann distribution. nih.govconicet.gov.ar

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Conformer A (Global Minimum) | -65° | 0.00 | 75.4 |

| Conformer B | 175° | 1.15 | 15.1 |

| Conformer C | 60° | 1.25 | 10.5 |

The distribution of electrons within this compound governs its polarity and intermolecular interactions. DFT calculations are used to compute the partial atomic charges, providing a quantitative measure of the electron density around each atom. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are employed for this purpose.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's van der Waals surface. researchgate.net For this compound, the MESP surface highlights regions of negative potential (electron-rich, colored in red and orange) and positive potential (electron-poor, colored in blue). The most negative regions are concentrated around the electronegative oxygen and fluorine atoms, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Conversely, the most positive region is located around the hydroxyl hydrogen atom, identifying it as a primary site for nucleophilic attack and as a hydrogen bond donor.

Frontier Molecular Orbital (FMO) Theory for Predicting Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. acadpubl.eu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the molecule's ionization potential, while the LUMO, an electron acceptor, relates to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability. acs.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is primarily localized on the electron-rich phenyl ring, while the LUMO is distributed across the aromatic ring and the C-Cl bond. DFT calculations provide quantitative values for these orbital energies.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides a static picture of a molecule at zero Kelvin, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. researchgate.net

For this compound, an MD simulation would typically be performed in a solvent box (e.g., water or ethanol) to mimic solution-phase conditions. researchgate.net These simulations allow for extensive sampling of the conformational landscape, confirming the stability of the low-energy conformers predicted by DFT and revealing the pathways of interconversion between them. Furthermore, MD is invaluable for studying intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the molecule's hydroxyl group and surrounding solvent molecules. Analysis of radial distribution functions (RDFs) from the simulation can quantify the structuring of the solvent around the solute.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is essential for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). researchgate.net The process involves optimizing the molecular geometry and then performing a GIAO calculation. Calculated shifts for ¹H and ¹³C are often scaled or referenced against a standard (e.g., tetramethylsilane) to improve agreement with experimental values.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C (ipso-CHOH) | 139.8 | H (aromatic) | 7.35 |

| C (ortho-F) | 152.1 (d) | H (aromatic) | 7.21 |

| C (ortho-F) | 148.9 (d) | H (CHOH) | 5.15 |

| C (meta-Cl) | 128.5 | H (OH) | 2.50 |

| C (CHOH) | 68.2 | H (CH₃) | 1.45 |

Vibrational Frequencies: DFT calculations are also used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. dtic.mil After geometry optimization, a frequency calculation is performed, which yields a set of normal modes and their corresponding frequencies. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve accuracy. These calculations are crucial for assigning specific vibrational modes to experimental absorption bands. chemrxiv.org

| Vibrational Mode | Predicted Frequency (Scaled, cm⁻¹) |

|---|---|

| O-H stretch | 3450 |

| Aromatic C-H stretch | 3080 |

| Aliphatic C-H stretch | 2975 |

| C=C aromatic stretch | 1580, 1490 |

| C-F stretch | 1250, 1180 |

| C-O stretch | 1050 |

| C-Cl stretch | 780 |

Mechanistic Computational Studies of Reactions Involving this compound

DFT is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction coordinate from reactants to products. This involves locating and characterizing the structures of transition states (TS), which are first-order saddle points on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), which is the primary determinant of the reaction rate. nih.gov

Chemical Reactivity and Derivatization Strategies for 1 4 Chloro 2,3 Difluorophenyl Ethanol

Oxidation Reactions of the Secondary Alcohol Moiety

The secondary alcohol group in 1-(4-chloro-2,3-difluorophenyl)ethanol can be readily oxidized to yield the corresponding ketone, 1-(4-chloro-2,3-difluorophenyl)ethanone. This transformation is a fundamental process in organic synthesis. The presence of electron-withdrawing groups (EWG), such as the chlorine and fluorine atoms on the phenyl ring, can influence the reaction rate. Typically, EWGs may slightly retard the rate of oxidation by decreasing the electron density at the benzylic position. orientjchem.orgcecri.res.in

A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern methods.

Common Oxidation Methods:

| Oxidizing Agent(s) | Conditions | Selectivity |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Aqueous acetic acid | Strong, non-selective, risk of over-oxidation |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild, selective for aldehydes/ketones |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant (e.g., NaOCl) | Biphasic system | Highly selective for primary and secondary alcohols |

| Eosin Y with O₂ | Blue LED irradiation | Green, photocatalytic method for benzylic alcohols organic-chemistry.org |

The choice of oxidant depends on the desired scale and the tolerance of other functional groups within a more complex molecule. For instance, photocatalytic methods using catalysts like Eosin Y with molecular oxygen offer an environmentally benign alternative to traditional metal-based oxidants. organic-chemistry.org

Nucleophilic Substitution Reactions at the Chloro- and Hydroxyl-Bearing Carbons

Nucleophilic substitution can occur at two distinct sites in the molecule: the benzylic carbon bearing the hydroxyl group and the aromatic carbon bearing the chlorine atom.

Substitution at the Benzylic Carbon: The hydroxyl group is a poor leaving group and must first be converted into a more labile one to facilitate nucleophilic substitution. thieme-connect.comlibretexts.org This can be achieved through several methods:

Protonation with strong acids (HX): In the presence of strong acids like HBr or HCl, the alcohol is protonated to form an oxonium ion. The subsequent departure of a water molecule generates a resonance-stabilized benzylic carbocation. This intermediate is then attacked by a halide ion. This process typically follows an S_N1 mechanism for secondary benzylic alcohols. libretexts.orglibretexts.org

Reaction with Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃): These reagents convert the alcohol into the corresponding alkyl chloride or bromide, respectively, under milder conditions than strong acids. libretexts.org

Conversion to Sulfonate Esters: The alcohol can be reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form a tosylate or mesylate. These are excellent leaving groups, allowing for S_N2 reactions with a wide range of nucleophiles. jove.com

Once the hydroxyl group is activated, the benzylic position can be attacked by various nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) to form new carbon-carbon or carbon-heteroatom bonds.

Substitution at the Chloro-Bearing Carbon: Nucleophilic aromatic substitution (S_NAr) at the C4 position is generally difficult. The C-Cl bond on an aromatic ring is strong, and the reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In this molecule, the fluorine atoms are deactivating, and there is no suitably positioned nitro or cyano group, making S_NAr reactions with common nucleophiles challenging under standard conditions.

Electrophilic Aromatic Substitution and Directed Metalation on the Difluorophenyl Ring

Electrophilic Aromatic Substitution (EAS): The existing substituents on the phenyl ring govern the position of any further electrophilic substitution. The directing effects of the substituents are as follows:

-Cl (Chloro): Weakly deactivating, ortho-, para-directing. unizin.orgorganicchemistrytutor.com

-F (Fluoro): Weakly deactivating, ortho-, para-directing. unizin.orgorganicchemistrytutor.com

-CH(OH)CH₃ (1-hydroxyethyl): Weakly activating, ortho-, para-directing.

The combined effect of these groups makes the ring less reactive than benzene (B151609). The potential sites for substitution are C5 and C6. The fluorine at C3 and the chlorine at C4 will direct incoming electrophiles to the C5 position. The fluorine at C2 will direct towards C5 as well. The 1-hydroxyethyl group at C1 directs to C2 and C6. Considering the cumulative electronic effects and steric hindrance, the C5 position is the most likely site for electrophilic attack.

Directed Ortho-Metalation (DoM): DoM is a powerful technique for regioselective functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position. uwindsor.cawikipedia.org In this compound, potential DMGs include the fluorine atoms and the hydroxyl group (after deprotonation to an alkoxide).

Fluorine: A fluorine atom can act as a weak DMG, directing lithiation to the ortho position. lookchem.com

Alkoxide: The alkoxide formed by deprotonating the alcohol can also serve as a DMG.

Competition between these directing effects would be expected. Lithiation ortho to the C2-fluorine is possible, but this would place the lithium at the C1 position, which is already substituted. Lithiation ortho to the C3-fluorine would occur at the C2 or C4 positions, which are also substituted. Therefore, a complex reaction outcome might be anticipated, potentially involving competition between different ortho positions.

Coupling Reactions for Extended Molecular Architectures Utilizing this compound as a Synthon

The chlorine atom at the C4 position, while unreactive towards S_NAr, can participate in transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new C-C bonds. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring specialized catalyst systems.

Potential Coupling Reactions:

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a base (e.g., Na₂CO₃) | C(sp²)-C(sp²) |

| Heck Reaction | Alkene | Pd(0) catalyst with a phosphine (B1218219) ligand and a base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, a copper(I) co-catalyst, and a base | C(sp²)-C(sp) |

| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst with a specialized phosphine ligand and a strong base | C(sp²)-N |

Modern advances in catalysis, particularly the development of bulky, electron-rich phosphine ligands, have enabled efficient coupling of unactivated aryl chlorides. acs.orgacs.org For example, a Heck reaction could be used to couple the aryl chloride with an alkene, extending the molecular structure from the C4 position. researchgate.netorganic-chemistry.orgdiva-portal.org

Formation of Ethers, Esters, and Other Derivatives of this compound

The secondary alcohol functionality is a prime site for derivatization to form ethers and esters.

Ether Formation: The most common method for preparing ethers from an alcohol is the Williamson ether synthesis . wikipedia.orgyoutube.commasterorganicchemistry.com This two-step process involves:

Deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide.

Nucleophilic attack (S_N2) of the alkoxide on a primary alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide). richmond.edu

This method allows for the synthesis of a wide variety of unsymmetrical ethers.

Ester Formation: Esters can be readily synthesized via Fischer esterification . chemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com This is an acid-catalyzed equilibrium reaction between the alcohol and a carboxylic acid. cerritos.edubyjus.com To drive the reaction towards the product, an excess of either the alcohol or the carboxylic acid is used, or water is removed as it is formed. Alternatively, for a non-reversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine.

Stereoselective Transformations and Epimerization Pathways of this compound

The carbinol carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-1-(4-chloro-2,3-difluorophenyl)ethanol.

Stereoselective Synthesis: The preparation of a single enantiomer is often crucial for applications in pharmaceuticals and materials science. This is typically achieved through the asymmetric reduction of the prochiral ketone precursor, 1-(4-chloro-2,3-difluorophenyl)ethanone.

Catalytic Asymmetric Hydrogenation: This involves using a chiral transition metal catalyst (e.g., based on ruthenium or iridium) with H₂ gas to reduce the ketone to the alcohol with high enantioselectivity. researchgate.net

Biocatalytic Reduction: Enzymes, often found in microorganisms like baker's yeast (Saccharomyces cerevisiae), can reduce ketones to alcohols with high stereoselectivity. nih.gov Plant tissues such as carrots or potatoes have also been used as biocatalysts for the asymmetric reduction of similar chloroacetophenones. nih.govresearchgate.net

Epimerization Pathways: Epimerization, or the loss of stereochemical integrity at the chiral center, can occur if the benzylic carbon is converted into a planar, achiral intermediate. This is most relevant in reactions proceeding through an S_N1 mechanism. As discussed in section 5.2, treating the alcohol with a strong acid like HBr leads to the formation of a planar, resonance-stabilized benzylic carbocation. Subsequent attack by a nucleophile can occur from either face of the plane, leading to a racemic mixture of products. Therefore, conditions that favor S_N1 reactions will likely lead to epimerization or racemization.

Stereochemistry and Enantiomeric Control of 1 4 Chloro 2,3 Difluorophenyl Ethanol

Enantioselective Synthesis Strategies to Obtain Specific Stereoisomers of 1-(4-Chloro-2,3-difluorophenyl)ethanol

The most direct and efficient method to obtain a specific stereoisomer of this compound is through the asymmetric reduction of its corresponding prochiral ketone, 4-chloro-2,3-difluoroacetophenone. This approach, known as enantioselective synthesis, creates the desired chiral center with a high degree of stereocontrol, avoiding the need for resolving a racemic mixture. Biocatalysis, particularly using ketoreductases (KREDs), has emerged as a powerful and green methodology for this transformation. researchgate.net

Ketoreductases are enzymes that can reduce ketones to alcohols with high enantioselectivity and under mild reaction conditions. researchgate.net For instance, the synthesis of the structurally similar (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for the drug Ticagrelor, has been successfully achieved using a ketoreductase from a screening library. researchgate.net This biocatalytic reduction can achieve high substrate concentrations (up to 500 g/L), near-complete conversion, and excellent enantiomeric excess (>99.9% ee). researchgate.net The process often utilizes a cofactor regeneration system, such as using isopropanol (B130326) as a co-substrate, which makes the process economically viable for industrial applications. researchgate.net

Another common approach involves the use of chiral chemical catalysts. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst, is a well-established method for the asymmetric reduction of prochiral ketones with high enantioselectivity. researchgate.net Similarly, transition metal complexes with chiral ligands, such as those based on ruthenium, rhodium, or iridium, are widely used for catalytic asymmetric transfer hydrogenation or asymmetric hydrogenation of ketones, yielding chiral alcohols in high yields and enantiomeric excesses.

Table 1: Comparison of Enantioselective Synthesis Methods for Chiral Aryl Alcohols

| Method | Catalyst/Enzyme | Precursor | Advantages | Disadvantages | Typical ee (%) |

|---|---|---|---|---|---|

| Biocatalytic Reduction | Ketoreductase (KRED) | 4-Chloro-2,3-difluoroacetophenone | High enantioselectivity, mild conditions, environmentally friendly | Requires enzyme screening and optimization | >99 |

| CBS Reduction | Chiral Oxazaborolidine | 4-Chloro-2,3-difluoroacetophenone | High enantioselectivity, predictable stereochemistry | Requires stoichiometric borane (B79455), sensitive to air/moisture | 90-98 |

| Asymmetric Hydrogenation | Ru/Rh/Ir-Chiral Ligand Complex | 4-Chloro-2,3-difluoroacetophenone | High turnover numbers, high enantioselectivity | Expensive metal catalysts and ligands, requires high pressure H₂ | >95 |

Kinetic Resolution Methods for the Separation of Enantiomers of the Chemical Compound

Kinetic resolution is a widely used technique for separating a racemic mixture of this compound. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the separation of one unreacted enantiomer from the derivatized, faster-reacting enantiomer. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.

Enzymatic kinetic resolution (EKR) using lipases is a particularly effective and popular method. jocpr.comresearchgate.net Lipases are hydrolases that can catalyze esterification, transesterification, or hydrolysis reactions with high enantioselectivity in organic solvents. almacgroup.com In a typical lipase-catalyzed kinetic resolution of racemic this compound, the enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate, leaving the other enantiomer (the S-enantiomer) unreacted. nih.govresearchgate.net The resulting ester and the unreacted alcohol can then be easily separated.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value). A high E-value (typically >100) is desirable as it allows for the isolation of both the product and the remaining substrate with high enantiomeric excess at or near 50% conversion. nih.gov Lipases such as Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase (PSL), and lipases from Candida rugosa are frequently employed for resolving chiral secondary alcohols. researchgate.netalmacgroup.comresearchgate.net

To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. koreascience.kr This is often achieved by using a metal catalyst (e.g., a ruthenium complex) that can racemize the alcohol under the reaction conditions. koreascience.kr This continuous racemization of the starting material allows the enzyme to convert the entire racemic mixture into a single enantiomer of the product, theoretically achieving a 100% yield. koreascience.kr

Chromatographic Enantioseparation Techniques for Analytical and Preparative Purposes

Chromatographic techniques are indispensable for both the analytical determination of enantiomeric purity and the preparative separation of the enantiomers of this compound. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most powerful and widely used methods for this purpose. researchgate.netbgb-analytik.com

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including aromatic alcohols. windows.netfagg.be Commercially available columns such as Chiralcel® and Chiralpak® series are frequently used. The chiral recognition mechanism on these CSPs is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, involving a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide structure. mdpi.com

The separation can be performed in different modes:

Normal-Phase Mode: Utilizes non-polar mobile phases like hexane/isopropanol or hexane/ethanol (B145695) mixtures. hplc.eu This mode often provides excellent selectivity for chiral alcohols.

Reversed-Phase Mode: Employs polar mobile phases such as water/acetonitrile or water/methanol (B129727). windows.net This is compatible with LC-MS analysis.

Polar Organic Mode: Uses polar organic solvents like methanol or ethanol, which can be advantageous for compounds with limited solubility in hexane. mdpi.com

Supercritical fluid chromatography (SFC) has emerged as a preferred technique for chiral separations, especially at the preparative scale. researchgate.net SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol). nih.gov The low viscosity and high diffusivity of supercritical fluids lead to faster separations, higher efficiency, and reduced solvent consumption compared to HPLC, making it a greener and more cost-effective alternative. researchgate.netnih.gov

Table 2: Exemplary Chromatographic Conditions for Enantioseparation of Aryl Alcohols

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Application |

|---|---|---|---|---|

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) | Hexane/Isopropanol | Normal-Phase | Analytical & Preparative |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) | Methanol/Ethanol | Polar Organic | Analytical |

| SFC | Immobilized Amylose (e.g., Chiralpak® IA) | CO₂/Methanol | Supercritical Fluid | Analytical & Preparative |

| GC | Cyclodextrin derivatives | H₂ or He carrier gas | Gas-Phase | Analytical (for volatile derivatives) |

Stereochemical Stability and Chirality Retention Studies of this compound under Various Conditions

The stereochemical stability of this compound is a crucial factor for its storage, handling, and application, as racemization would lead to a loss of enantiomeric purity. The chiral center in this molecule is a secondary benzylic alcohol. Benzylic alcohols can be susceptible to racemization under certain conditions, typically those that promote the formation of a stabilized carbocation intermediate at the chiral center.

Factors that can influence the stereochemical stability include:

pH: Strongly acidic conditions can protonate the hydroxyl group, facilitating its departure as a water molecule and leading to the formation of a planar, achiral carbocation. Subsequent attack by a nucleophile (like water) from either face would result in a racemic mixture. Conversely, strongly basic conditions are less likely to cause racemization of the alcohol itself unless an oxidation-reduction mechanism is available.

Temperature: Elevated temperatures can provide the necessary activation energy for racemization pathways, accelerating the loss of optical activity.

Solvent: Polar, protic solvents may stabilize carbocation intermediates, potentially increasing the rate of racemization under acidic conditions.

For most practical purposes, under neutral and ambient conditions, chiral secondary alcohols like this compound are considered stereochemically stable. However, care must be taken during downstream synthetic transformations that involve harsh acidic or high-temperature conditions to ensure the retention of chirality.

Impact of Chiral Purity on Downstream Synthetic Applications

The chiral purity, typically expressed as enantiomeric excess (ee), of this compound is of utmost importance for its use as a chiral building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The biological systems with which drugs interact are inherently chiral, and as a result, the two enantiomers of a chiral drug often exhibit different pharmacological, toxicological, and metabolic profiles.

Using an enantiomerically impure starting material like this compound in a synthetic sequence has several negative consequences:

Formation of Diastereomeric Impurities: In subsequent steps where another chiral center is introduced, the use of a racemic or enantiomerically impure starting material will lead to the formation of a mixture of diastereomers. Diastereomers have different physical properties and can be difficult and costly to separate, especially late in a synthetic route.

Reduced Yield of the Desired Isomer: If the starting material is only 90% ee, the maximum theoretical yield of the final, stereochemically pure product is also limited to 90%.

Pharmacological Implications: The unwanted enantiomer in the final API may be inactive, have a different therapeutic effect, be antagonistic to the desired enantiomer, or have a distinct and undesirable toxicological profile. Regulatory agencies like the FDA mandate that for chiral drugs, the stereoisomers should be studied separately, and the marketing of a single enantiomer is often preferred over a racemate.

Biological and Pharmacological Potential of 1 4 Chloro 2,3 Difluorophenyl Ethanol Analogs: Mechanistic Insights

Role of 1-(4-Chloro-2,3-difluorophenyl)ethanol as a Key Intermediate in the Synthesis of Biologically Active Scaffolds

The primary and most significant role of chiral chloro-difluorophenyl ethanol (B145695) derivatives is their function as high-value building blocks in pharmaceutical manufacturing. The specific stereochemistry and halogen substitution pattern of these molecules make them ideal precursors for constructing more complex drug substances. The importance of chirality in pharmaceuticals is paramount, as different enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties. nih.govnih.govmdpi.com Therefore, obtaining enantiomerically pure intermediates is a critical step in modern drug synthesis. pharmtech.com

A prominent and well-documented example is the structural analog, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol , which is a vital chiral intermediate for the synthesis of Ticagrelor. researchgate.netresearchgate.netresearchgate.net Ticagrelor is a potent and selective P2Y₁₂ receptor antagonist used clinically as an antiplatelet agent to prevent thrombosis in patients with acute coronary syndrome. rasayanjournal.co.innih.govnbinno.com The synthesis of Ticagrelor relies on the precise stereochemistry of this intermediate to ensure the final drug molecule has the correct three-dimensional structure for effective binding to its target receptor.

The production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a key focus of process chemistry, with numerous methods developed to ensure high yield and enantiomeric purity. A common synthetic route involves the asymmetric reduction of the prochiral ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) . researchgate.netresearchgate.netacs.org

| Precursor Compound | Target Intermediate | Method | Key Advantages |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Biocatalytic Reduction | High enantioselectivity (>99% ee), environmentally friendly ("green"), mild reaction conditions. researchgate.netresearchgate.net |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Chemical Reduction (e.g., CBS catalysis) | Established methodology, effective for specific transformations. |

Once synthesized, the chiral alcohol intermediate, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is carried through several subsequent chemical steps to construct the final complex structure of Ticagrelor. rasayanjournal.co.innih.gov The difluorophenyl group and the chiral alcohol moiety are core components of the final pharmacophore, highlighting the indispensable role of this intermediate. While this compound itself is not the specific intermediate for Ticagrelor, its structural similarity suggests its potential utility in the synthesis of other novel, biologically active scaffolds where this particular substitution pattern is desired for modulating molecular properties and target interactions.

Advanced Analytical Methodologies for Quantification and Purity Assessment of 1 4 Chloro 2,3 Difluorophenyl Ethanol

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Enantiomeric Excess Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the purity and chiral analysis of 1-(4-Chloro-2,3-difluorophenyl)ethanol. ijprajournal.com Its versatility, sensitivity, and broad applicability allow for both the separation of the target compound from its impurities and the resolution of its enantiomers. ijprajournal.com

As this compound contains a stereogenic center, the separation of its enantiomers is critical. This is achieved using HPLC with Chiral Stationary Phases (CSPs). csfarmacie.cz CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely employed for their broad enantioselectivity. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.

For compounds structurally similar to this compound, polysaccharide-based columns have demonstrated excellent enantiomeric resolution. acs.org The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, between the analyte and the chiral selector on the stationary phase. chiraltech.com

Table 1: Exemplary Chiral Stationary Phases for Enantiomeric Resolution

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (B130326) | Hydrogen bonding, π-π interactions, steric hindrance |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695) | Hydrogen bonding, dipole-dipole interactions |

| Pirkle-type | (R)-1-(α-naphthyl)ethylamine and (S)-valine | Hexane/Dichloroethane/Ethanol | π-π interactions, hydrogen bonding, dipole stacking |

| Macrocyclic Glycopeptide | Teicoplanin | Methanol (B129727)/Acetic Acid/Triethylamine (B128534) | Inclusion complexing, hydrogen bonding, ionic interactions |

Developing a robust HPLC method for purity profiling involves a systematic process of selecting the appropriate column, mobile phase, and detector, followed by optimization of chromatographic conditions to achieve adequate separation of all potential impurities. amazonaws.com For fluorinated aromatic compounds, reversed-phase HPLC using a C18 column is a common starting point.

Method validation is a critical step to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. researchgate.net Validation is performed according to guidelines from the International Conference on Harmonisation (ICH) and involves evaluating various parameters. amazonaws.compcdn.co

Table 2: Typical HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity index > 0.99; baseline resolution between analyte and impurities. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80% to 120% of the test concentration. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD of results should be within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are varied slightly. |

Gas Chromatography (GC) Coupled Techniques for Volatile Derivatives

While HPLC is suitable for non-volatile compounds, Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable substances. amazonaws.com Direct analysis of alcohols like this compound by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape and low sensitivity. nih.gov

To overcome these challenges, derivatization is often employed. This process involves chemically modifying the alcohol to create a more volatile and less polar derivative that is better suited for GC analysis. nih.govnih.gov Silylation, for instance, replaces the active hydrogen in the hydroxyl group with a silyl (B83357) group, significantly improving chromatographic behavior. nih.gov Coupling GC with a Mass Spectrometer (GC-MS) allows for the definitive identification of impurities based on their mass spectra. european-biochar.org

Table 3: Derivatization Agents for GC Analysis of Alcohols

| Derivatization Agent | Derivative Formed | Advantages |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Volatile, thermally stable, good chromatographic properties. |

| Phenyldimethylchlorosilane (PhDMClS) | Phenyldimethylsilyl ether | Increases retention time, shifting peaks away from volatile interferences. nih.gov |

| 1,1'-Carbonyldiimidazole (CDI) | Carbamate derivative | Produces sharp peaks and longer retention times compared to the underivatized alcohol. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling in Complex Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.govijnrd.org This makes it an invaluable tool for the detection and quantification of trace-level impurities in complex matrices. nih.govsigmaaldrich.com

For this compound, LC-MS/MS can be used to develop a "fingerprint" of its impurity profile. nih.gov The method can distinguish between isomers and provide tentative structural information for unknown impurities based on their fragmentation patterns. nih.gov The high sensitivity of LC-MS/MS allows for the detection of impurities at levels far below what is achievable with conventional HPLC-UV methods, which is crucial for meeting stringent regulatory requirements. ijnrd.org

The development of an LC-MS/MS method involves optimizing the liquid chromatography separation, the ionization source parameters (e.g., electrospray ionization - ESI), and the mass spectrometer settings (e.g., collision energy) to achieve the best possible signal for the parent compound and its related impurities. nih.gov

Conclusion and Future Research Directions in the Chemistry of 1 4 Chloro 2,3 Difluorophenyl Ethanol

Summary of Current Academic Achievements in the Research of 1-(4-Chloro-2,3-difluorophenyl)ethanol

A thorough review of scientific databases and chemical literature reveals a significant gap in the study of this compound. At present, there are no available peer-reviewed articles, patents, or conference proceedings that detail the synthesis, characterization, or application of this specific compound. This lack of information indicates that the compound is likely a novel area for chemical investigation. The absence of established research achievements underscores the opportunity for foundational work in this area.

Emerging Trends and Innovations in its Synthesis and Derivatization

While no specific methods for the synthesis of this compound have been documented, emerging trends in the synthesis of structurally similar fluorinated aromatic alcohols suggest potential routes. The asymmetric reduction of the corresponding ketone, 2-chloro-1-(4-chloro-2,3-difluorophenyl)ethanone, would be a logical starting point. Innovations in biocatalysis, utilizing ketoreductases (KREDs), have shown high efficiency and stereoselectivity in the synthesis of similar chiral alcohols. Additionally, advancements in catalytic transfer hydrogenation represent a promising avenue for its stereoselective synthesis.

Future derivatization studies could explore the reactivity of the hydroxyl group. Esterification and etherification reactions would be fundamental first steps. Furthermore, given the presence of the reactive benzylic alcohol moiety, nucleophilic substitution reactions could be investigated to introduce a variety of functional groups, thereby creating a library of novel derivatives with potentially interesting chemical and physical properties.

Prospects for Novel Chemical Applications of the Compound

The potential applications of this compound can be inferred from the utility of analogous compounds. Many fluorinated building blocks are key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, structurally related chlorodifluorophenyl ethanol (B145695) derivatives serve as crucial precursors for anticoagulant and antifungal agents. Consequently, this compound and its derivatives could be explored as novel scaffolds in medicinal chemistry and materials science. The unique substitution pattern of chlorine and fluorine atoms on the phenyl ring may impart specific electronic and lipophilic properties, which could be advantageous for biological activity or material performance.

Future Directions in Theoretical and Mechanistic Investigations

The absence of experimental data for this compound makes it a prime candidate for theoretical and mechanistic studies. Computational chemistry could be employed to predict its physicochemical properties, including its conformational preferences, electronic structure, and spectroscopic signatures (NMR, IR, etc.). Density Functional Theory (DFT) calculations could elucidate the mechanisms of its potential synthesis and derivatization reactions, providing valuable insights for experimental design. Such theoretical investigations would not only predict the behavior of this specific molecule but also contribute to a broader understanding of the structure-property relationships in polychlorinated and polyfluorinated aromatic compounds.

Interdisciplinary Research Opportunities for this compound and Related Compounds

The study of this compound offers numerous opportunities for interdisciplinary collaboration. Synthetic organic chemists could work to develop efficient and scalable synthetic routes. In parallel, medicinal chemists could investigate the biological activities of the parent compound and its derivatives, potentially identifying new therapeutic leads. Collaboration with computational chemists would be crucial for understanding its molecular properties and predicting its reactivity. Furthermore, materials scientists could explore the incorporation of this fluorinated building block into novel polymers or functional materials, leveraging the unique properties imparted by the halogen atoms. The exploration of this currently uncharacterized molecule could thus spur innovation across multiple scientific disciplines.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chloro-2,3-difluorophenyl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves catalytic reduction of its corresponding ketone precursor, 1-(4-Chloro-2,3-difluorophenyl)ethanone , using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). For enantioselective synthesis, biocatalytic approaches (e.g., ketoreductases) offer higher stereocontrol . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., THF, ethanol) enhance solubility and reaction homogeneity.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during reduction .

- Purification : Column chromatography or recrystallization (using hexane/ethyl acetate) is critical to isolate the product from unreacted ketone or byproducts.

Q. How do halogen substituents (Cl, F) at the 2,3,4-positions influence the compound’s physicochemical properties?

Methodological Answer: The ortho - and para -halogen substituents (Cl, F) significantly alter electronic and steric properties:

- Electronic effects : Fluorine’s electron-withdrawing nature increases the alcohol’s acidity (pKa ~12–13) compared to non-fluorinated analogs.

- Lipophilicity : Chlorine at the para -position enhances logP (predicted ~2.8), impacting solubility and membrane permeability .

- Crystallinity : Steric hindrance from 2,3-difluoro groups reduces melting point (mp ~60–70°C) compared to mono-halogenated analogs .

Q. Experimental Validation :

- NMR analysis : NMR shows distinct shifts for 2-F (−120 ppm) and 3-F (−115 ppm) due to ring electron density variations .

- X-ray crystallography : Confirms spatial arrangement of substituents and hydrogen-bonding patterns in the solid state .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer: Discrepancies between NMR, LCMS, and X-ray data require multi-technique validation:

- LCMS-HRMS : Confirm molecular formula via exact mass (e.g., [M+H]⁺ = 218.05 m/z for C₈H₆ClF₂O) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in NMR caused by fluorine coupling. For example, the ethanol CH₂ group splits into a quartet (J = 6.5 Hz) due to adjacent OH .

- X-ray diffraction : Resolves ambiguity in substituent positions (e.g., Cl at para vs. meta ) .

Case Study :

In a related compound, 1-(4-Chloro-3-fluorophenyl)ethanone , X-ray data corrected misassigned NMR peaks caused by fluorine’s deshielding effects .

Q. How can enantiomeric purity be optimized for biological studies?

Methodological Answer:

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate (R)- and (S)-enantiomers .

- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-BINAP) to racemize undesired enantiomers during synthesis .

- Biocatalysis : Engineered ketoreductases achieve >99% enantiomeric excess (ee) under mild conditions (pH 7.0, 30°C) .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates oxidation potentials (e.g., CYP450-mediated hydroxylation at the ethanol group) .

- Molecular Dynamics (MD) : Simulates binding to hepatic enzymes (e.g., alcohol dehydrogenase) to predict clearance rates .

- QSAR Models : Correlate logD and polar surface area (PSA) with Ames test outcomes for mutagenicity .

Case Study :

For 1-(4-Methylphenyl)ethanol , QSAR predicted low hepatotoxicity (LD₅₀ > 2000 mg/kg), validated experimentally .

Q. How do solvent and temperature affect crystallization for X-ray-quality crystals?

Methodological Answer:

- Solvent screening : Use mixed solvents (e.g., dichloromethane:pentane) to slow nucleation.

- Temperature gradient : Cool from 40°C to 4°C at 0.1°C/min to grow large, defect-free crystals .

- Additives : Trace acetic acid (0.1% v/v) promotes hydrogen-bonded networks .

Data from Analogues :

1-(4-Chloro-3-fluorophenyl)ethanone formed monoclinic crystals (space group P2₁/c) under these conditions, enabling full structural resolution .

Future Research Directions

- Biocatalytic Scale-Up : Optimize ketoreductase stability for industrial-scale enantioselective synthesis .

- In Silico SAR : Map halogen-substituent effects on biological targets (e.g., antimicrobial activity) using machine learning .

- Environmental Impact : Assess biodegradation pathways via LC-MS/MS to identify persistent metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.